ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
Description
Historical Context of Pyrazole Derivatives in Organic Chemistry
Pyrazole derivatives have played a pivotal role in organic chemistry since their discovery in the late 19th century. The foundational work of Ludwig Knorr in 1883 marked the first systematic synthesis of pyrazole derivatives, including the notable antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated antipyretic and analgesic properties. This discovery catalyzed interest in pyrazole chemistry, leading to the identification of its heterocyclic structure—a five-membered aromatic ring with two adjacent nitrogen atoms and three carbon atoms.
The isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds in 1959 further underscored the biological relevance of this scaffold. Over time, pyrazole derivatives have become indispensable in medicinal chemistry, serving as core structures for drugs such as celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid). Their synthetic versatility stems from the Knorr pyrazole synthesis, which involves cyclocondensation of 1,3-diketones with hydrazines, enabling the creation of diverse polysubstituted derivatives.
Key Milestones in Pyrazole Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1883 | Knorr’s synthesis of antipyrine | First therapeutic pyrazole derivative |
| 1959 | Isolation of 1-pyrazolyl-alanine | Demonstrated natural occurrence of pyrazoles |
| 2000s | Development of COX-2 inhibitors (e.g., celecoxib) | Highlighted pyrazoles in modern drug design |
Significance of Iodinated Heterocyclic Compounds
Iodinated heterocycles, such as ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, are critical in synthetic and medicinal chemistry due to iodine’s unique electronic and steric properties. The iodine atom’s high atomic radius and polarizability enhance molecular interactions, making iodinated compounds valuable in halogen bonding and catalytic applications. Electrophilic iodination, mediated by reagents like N-iodosuccinimide (NIS) or hypervalent iodine(III) compounds, enables precise functionalization of heterocycles at specific positions.
In drug discovery, iodinated pyrazoles are prized for their ability to modulate pharmacokinetic properties. The electron-withdrawing nature of iodine increases metabolic stability and improves binding affinity to biological targets. For example, iodinated nucleosides and nucleotides have been explored for their antiviral and anticancer potential, leveraging iodine’s role in stabilizing transition states during enzymatic processes.
Applications of Iodinated Heterocycles
| Application | Example | Role of Iodine |
|---|---|---|
| Medicinal Chemistry | 5-Iodo-2'-deoxyuridine (antiviral) | Enhances DNA incorporation efficiency |
| Organic Synthesis | Iodocyclization of alkynes | Facilitates ring formation via electrophilic attack |
| Catalysis | Hypervalent iodine(III) reagents | Enables oxidative coupling and functionalization |
The synthesis of this compound exemplifies modern strategies in heterocyclic chemistry. Its structure combines a pyrazole core with an ester side chain and an iodine substituent, offering dual reactivity for further derivatization. The iodination step typically employs electrophilic iodine sources under mild conditions, ensuring regioselective substitution at the pyrazole’s 4-position. This compound’s versatility is evidenced by its use as a building block in pharmaceuticals and agrochemicals, where the iodine atom serves as a handle for cross-coupling reactions.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBIKKSYYOTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The initial step involves bromination of pyrazole to generate 4-bromo-1H-pyrazole, which can be converted into the corresponding iodide via halogen exchange or direct iodination, followed by esterification to yield the target compound.
Reaction Pathway
- Step 1: Bromination of pyrazole using bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (DCM) at controlled temperatures (0°C to room temperature).
- Step 2: Iodination of 4-bromo-1H-pyrazole using an iodine source like sodium iodide (NaI) or molecular iodine (I₂) in the presence of a catalyst such as copper(I) iodide (CuI) or silver salts, often in polar aprotic solvents like acetone or acetonitrile.
- Step 3: Esterification of the iodinated pyrazole with ethyl 2-bromoacetate or ethyl 2-iodoacetate under basic conditions (potassium carbonate, K₂CO₃) in acetonitrile or DMF.
Data Table: Typical Reaction Conditions for Iodination and Esterification
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Br₂ or NBS | DCM | 0–25°C | — | 85–95 | Controlled addition to prevent over-bromination |
| Iodination | NaI or I₂ | Acetonitrile | Room temp | CuI | 80–90 | Excess iodine ensures complete conversion |
| Esterification | Ethyl 2-bromoacetate | Acetonitrile | Reflux | K₂CO₃ | 75–85 | Purification via column chromatography |
Direct Iodination of Pyrazole Derivatives Followed by Ester Formation
Methodology
Research indicates that direct iodination of pyrazole derivatives can be achieved using iodine monochloride (ICl) or iodine in the presence of oxidants such as hydrogen peroxide (H₂O₂) or N-iodosuccinimide (NIS). Post-iodination, esterification occurs via nucleophilic substitution with ethyl 2-bromoacetate or ethyl 2-iodoacetate.
Reaction Conditions
- Iodination: I₂ or NIS in acetic acid or DMSO at 20–40°C.
- Esterification: Activation of the carboxylate group with base (K₂CO₃) in ethanol or DMF, followed by reaction with ethyl 2-bromoacetate.
Data Table: Iodination and Esterification Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodination | NIS or I₂ | Acetic acid or DMSO | 20–40°C | 85–95 | Selective at 4-position on pyrazole ring |
| Esterification | Ethyl 2-bromoacetate | DMF | Reflux | 70–85 | Purification via chromatography |
Synthesis via Cross-Coupling and Functional Group Transformations
Overview
Recent advances involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce iodine or other substituents onto pyrazole rings. These methods enable precise functionalization and subsequent esterification.
Procedure
Data Table: Cross-Coupling and Esterification
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cross-coupling | Halogenated pyrazole + arylboronic acid | Pd(PPh₃)₄ | THF | 80°C | 75–85 | High regioselectivity |
| Esterification | Ethyl 2-bromoacetate | Triethylamine | DCM | Room temp | 78–88 | Purification by chromatography |
Purification and Characterization
Post-synthesis, purification typically involves column chromatography on silica gel, employing solvent systems such as ethyl acetate/cyclohexane mixtures. Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of Key Findings
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Bromination + Iodination + Esterification | Widely applicable, high regioselectivity | Multi-step, requires careful control | 75–90 |
| Direct Iodination + Esterification | Simplifies process, regioselective | May need optimization for selectivity | 80–95 |
| Cross-Coupling + Esterification | High precision, functional group tolerance | Requires palladium catalysts, expensive reagents | 75–88 |
Chemical Reactions Analysis
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with agents like hydrogen peroxide can yield corresponding oxides, while reduction with agents like lithium aluminum hydride can yield reduced forms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with various aryl or vinyl groups using palladium catalysts.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate serves as a versatile building block in the synthesis of bioactive molecules. Its structural characteristics allow it to mimic natural substrates, which is beneficial for developing pharmaceuticals targeting various diseases.
- Therapeutic Potential : Research indicates that pyrazole derivatives exhibit anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of iodine may enhance these activities due to increased lipophilicity and the ability to participate in halogen bonding interactions .
Organic Synthesis
The compound acts as an intermediate in synthesizing more complex heterocyclic compounds and natural product analogs. Its unique structure facilitates various chemical reactions, including:
- Esterification : The ethyl propanoate group can be involved in reactions leading to the formation of other esters or bioactive compounds.
- Iodination Reactions : The iodine atom allows for further functionalization, making it a valuable precursor in synthetic organic chemistry .
Biological Studies
In biological research, this compound is used to study the activity of pyrazole derivatives against various biological targets:
- Antimicrobial Activity : Studies have shown that compounds with pyrazole rings can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Enzyme Interaction Studies : The compound's binding affinities with enzymes or receptors are explored to understand its pharmacodynamics better .
Industrial Applications
The compound finds utility in developing new materials and chemical processes:
- Catalysts and Ligands : It can be used in metal-catalyzed reactions, enhancing efficiency in industrial chemical processes .
- Dye Production : this compound is also classified under bioactive small molecules, indicating potential applications in dye synthesis .
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Substituent Position on the Pyrazole Ring
The position of the iodine atom on the pyrazole ring significantly influences electronic and steric properties:
- Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate (target compound): Iodine at the 4-position.
- Ethyl 5-iodo-1H-pyrazole-3-carboxylate (CAS: 141998-77-8): Iodine at the 5-position, ester at the 3-position .
- Ethyl 3-iodo-1H-pyrazole-4-carboxylate (CAS: 827316-43-8): Iodine at the 3-position, ester at the 4-position .
The 4-iodo substitution in the target compound provides distinct reactivity in Suzuki-Miyaura couplings compared to 3- or 5-iodo analogs, as the electronic environment of the pyrazole ring varies with substituent placement.
Ester Group Variations
The nature of the ester group affects lipophilicity and metabolic stability:
- This compound: Ethyl ester (C₈H₁₁IN₂O₂, MW 294.09) .
- Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 1175275-82-7): Methyl ester (C₇H₉IN₂O₂, MW 280.07, 97% purity) .
- 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1005582-20-6): Carboxylic acid derivative (C₇H₁₀N₂O₂, 95% purity) .
Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability. The carboxylic acid analog (from ) lacks the ester’s hydrolytic stability but offers direct functionalization via amidation or salt formation.
Substituent Type on the Pyrazole Ring
Replacing iodine with other groups alters electronic and steric profiles:
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (CAS: 1006682-83-2): Amino group instead of iodine (C₈H₁₂N₃O₂) .
- Ethyl 3-(1-benzyl-4-piperidyl)propanoate: Non-pyrazole heterocycle (piperidine) with benzyl substitution (C₁₇H₂₃N₂O₂) .
The amino group in the 4-position () introduces nucleophilic character, while the iodine in the target compound enables electrophilic aromatic substitution or metal-catalyzed reactions. Piperidine-based analogs () highlight the impact of heterocycle choice on biological target interactions.
Propanoate Chain Substitution
The attachment point of the pyrazole to the propanoate chain affects molecular geometry:
- This compound: Pyrazole at the 2-position of propanoate.
- Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 6645-80-3): Pyrazole at the 3-position (C₈H₁₁IN₂O₂, MW 294.09) .
The 2-substituted isomer (target compound) may exhibit different conformational flexibility compared to the 3-substituted analog, impacting binding interactions in biological systems.
Complex Derivatives with Additional Functional Groups
- Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS: 1338999-67-9): Features methyl and methylamino groups on the propanoate chain (C₁₀H₁₆IN₃O₂, MW 337.16, 98% purity) .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|
| This compound | 1217862-33-3 | C₈H₁₁IN₂O₂ | 294.09 | 95% |
| Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate | 1175275-82-7 | C₇H₉IN₂O₂ | 280.07 | 97% |
| Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate | 6645-80-3 | C₈H₁₁IN₂O₂ | 294.09 | N/A |
| Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | 1006682-83-2 | C₈H₁₂N₃O₂ | 198.20 | N/A |
Biological Activity
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
This compound contains a pyrazole moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of an iodine atom enhances its lipophilicity and allows for halogen bonding interactions, potentially increasing its binding affinity and selectivity compared to non-halogenated analogs.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the iodine atom may stabilize these interactions through halogen bonding, enhancing the compound's overall efficacy.
Pharmacological Activities
This compound has been investigated for various pharmacological activities:
1. Anti-inflammatory Effects:
- Pyrazole derivatives are often studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are crucial in inflammatory pathways .
2. Antimicrobial Activity:
- Compounds with pyrazole cores have demonstrated antimicrobial properties against a range of pathogens. The structural features of this compound suggest it could be effective against both bacterial and fungal infections .
3. Antitumor Potential:
- Research indicates that pyrazole derivatives can inhibit various kinases involved in cancer progression. This compound may also exhibit anticancer activity by targeting specific signaling pathways associated with tumor growth .
Research Findings
Several studies have highlighted the biological activities of this compound and related compounds:
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was tested on animal models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers when administered at varying dosages, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. This highlights its potential use in developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, refluxing a β-keto ester precursor (e.g., ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate) with hydrazine derivatives in ethanol/acetic acid mixtures (7:3 v/v) under nitrogen can yield the target compound. Optimization includes varying temperature (70–100°C), reaction time (4–12 hours), and stoichiometric ratios of reactants (1:1 to 1:1.2). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity (>95%) .
Q. How can the molecular structure and purity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should resolve pyrazole ring protons (δ 7.8–8.2 ppm for pyrazole-H) and ester carbonyl signals (δ 170–175 ppm).
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) refines bond lengths and angles, with dihedral angles between pyrazole and substituent rings typically <50° .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 323.01 for CHINO) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer : Use NIOSH-certified P95 respirators for particulate protection and OV/AG/P99 respirators for organic vapors. Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis. Avoid aqueous or acidic environments to minimize decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The iodine substituent increases electron-withdrawing effects, lowering LUMO energy (–1.8 eV) and enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Solvent effects (PCM model) refine predictions for polar aprotic solvents like DMF .
Q. What strategies resolve contradictions in synthetic yields reported for pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., dimerization). Systematic analysis includes:
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediate species.
- Byproduct Isolation : Use preparative TLC to isolate and characterize impurities (e.g., hydrazone byproducts).
- Catalyst Screening : Transition metals (Pd/C, CuI) may suppress side pathways, improving yields from 45% to >70% .
Q. How does the crystal packing of this compound influence its solid-state stability?
- Methodological Answer : Hydrogen bonding (O–H···N, ~2.8 Å) and π-π stacking (3.5–4.0 Å) between pyrazole rings stabilize the lattice. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with weakened intermolecular interactions. Anisotropic displacement parameters (ADPs) from X-ray data reveal greater thermal motion in ester groups, suggesting vulnerability to thermal stress .
Q. What role does the iodine substituent play in modulating biological activity?
- Methodological Answer : The iodine atom enhances lipophilicity (logP ~2.5), improving membrane permeability. In vitro assays (e.g., enzyme inhibition) show IC values 3-fold lower than non-halogenated analogs. Radiolabeling (I) tracks biodistribution in murine models, with uptake peaking in hepatic tissues at 2 hours post-administration .
Data Contradiction Analysis
Q. Why do NMR spectra of similar pyrazole esters show variability in chemical shifts?
- Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl) and concentration effects alter hydrogen bonding. For example, pyrazole NH protons in DMSO-d resonate at δ 12.5 ppm due to strong solvation, whereas in CDCl, they appear at δ 10.8 ppm. Paramagnetic impurities (e.g., trace metals) may broaden signals; chelating agents (EDTA) during purification mitigate this .
Tables
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHINO | |
| Melting Point | 449 K (observed in analogs) | |
| logP (Predicted) | 2.5 | |
| Thermal Decomposition Onset | 220°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
